N-[4-(acetylamino)phenyl]-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Description
N-[4-(acetylamino)phenyl]-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as ATCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Transformations
N-[4-(acetylamino)phenyl]-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide and its derivatives are subject to various chemical transformations, offering a pathway for the synthesis of diverse heterocyclic compounds. For instance, heating specific triazole derivatives in acetic anhydride can lead to acetyl derivatives and, through further processing, to v-triazolo[4,5-d]pyrimidine derivatives when heated in aqueous alkali (Sutherland & Tennant, 1971). Additionally, the reaction of 4-amino-1,2,3-triazole-5-carboxamides with phosphoryl chloride in dimethylformamide results in 4-dimethylaminomethyleneamino-analogues, showcasing the compound's versatility as a precursor for various synthetic pathways (Albert, 1970).
Antiproliferative Activity
Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity. Certain N-phenyl-1H-indazole-1-carboxamide derivatives exhibited significant in vitro antiproliferative effects against a range of tumor cell lines. For example, specific compounds demonstrated potent activity against colon and melanoma cell lines, indicating their potential as candidates for anticancer therapy (Maggio et al., 2011).
Anticancer Activity
Research into 2,4-diamino-1,3,5-triazine derivatives, which are structurally related to this compound, has revealed compounds with notable in vitro antitumor activity. Some derivatives showed remarkable efficacy against specific cancer cell lines, such as the melanoma MALME-3 M cell line, highlighting the therapeutic potential of triazole derivatives in cancer treatment (Sa̧czewski et al., 2006).
Antimicrobial Agents
Triazole derivatives, including those structurally related to this compound, have been explored for their antimicrobial properties. Novel triazole compounds have shown efficacy against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. This indicates the potential of these compounds to serve as templates for the development of new antimicrobial agents (Pokhodylo et al., 2021).
properties
IUPAC Name |
N-(4-acetamidophenyl)-5-amino-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-11(24)19-12-7-9-13(10-8-12)20-17(25)15-16(18)23(22-21-15)14-5-3-2-4-6-14/h2-10H,18H2,1H3,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRMODLYIVLJET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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